![molecular formula C19H14ClN5OS B3127379 N-(4-chlorophenyl)-N'-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}iminoformamide CAS No. 338412-93-4](/img/structure/B3127379.png)
N-(4-chlorophenyl)-N'-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}iminoformamide
Übersicht
Beschreibung
This compound is a complex organic molecule with multiple functional groups, including a chlorophenyl group, a methoxyphenyl group, a cyano group, a vinyl group, a thiadiazol group, and an iminoformamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of various bonds and functional groups . The synthesis would likely involve reactions such as nucleophilic substitution, addition-elimination, and condensation .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the vinyl group could participate in addition reactions, the cyano group could undergo reduction reactions to form amines, and the iminoformamide group could undergo hydrolysis .Wissenschaftliche Forschungsanwendungen
Nematocidal Activity
N-(4-chlorophenyl)-N'-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}iminoformamide demonstrates promising nematocidal activity. Compounds containing the 1,3,4-thiadiazole amide group, similar to this compound, showed effective nematocidal activity against Bursaphelenchus xylophilus, with significantly higher mortality rates than some commercial nematicides. These compounds also influenced the behavior and respiration of the nematodes, indicating their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial and Anti-inflammatory Properties
This compound is part of a class of thiadiazole derivatives that exhibit various biological activities. These activities include antimicrobial and anti-inflammatory effects. A study on bis-heterocyclic derivatives with thiadiazole moieties revealed significant antimicrobial spectrum against various microbes and potent anti-inflammatory, analgesic, and ulcerogenic activities, indicating the potential utility of these compounds in pharmacology (Kumar & Panwar, 2015).
Antiviral Activity
Thiadiazole derivatives, similar to this compound, have shown potential in antiviral applications. Specifically, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, highlighting their relevance in virology research (Chen et al., 2010).
Anticancer Potential
Compounds with a 1,3,4-thiadiazole structure have shown significant anticancer activity. Studies on S-glycosyl and S-alkyl derivatives of related compounds revealed notable cytotoxic effects against various cancer cell lines. This underscores the potential of such compounds in developing new anticancer therapies (Saad & Moustafa, 2011).
Corrosion Inhibition
Research on thiadiazolines, including those with structures akin to this compound, has also explored their role as corrosion inhibitors. Quantum chemical studies have correlated their molecular properties with inhibition efficiency, suggesting their application in protecting metals against corrosion (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N'-[5-[(E)-1-cyano-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c1-26-17-8-2-13(3-9-17)10-14(11-21)18-24-25-19(27-18)23-12-22-16-6-4-15(20)5-7-16/h2-10,12H,1H3,(H,22,23,25)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHXMORJUDLDOF-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NN=C(S2)N=CNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C(S2)/N=C/NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



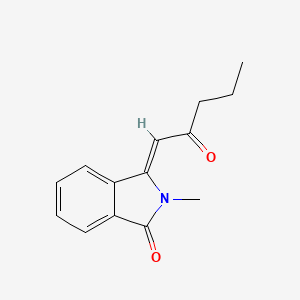
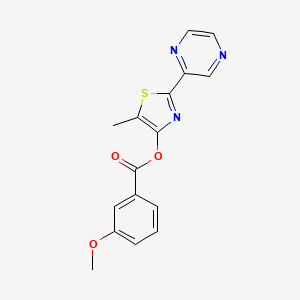
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B3127312.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N'-methyl-2-oxoacetohydrazide](/img/structure/B3127316.png)
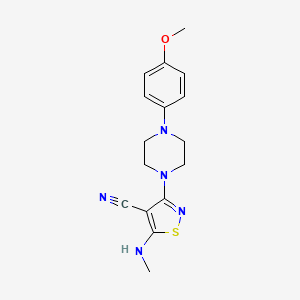
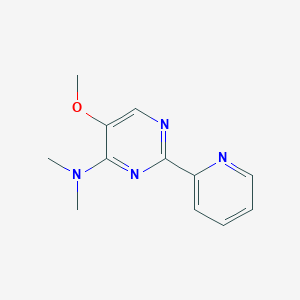
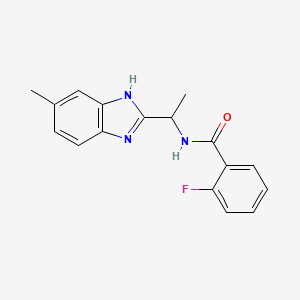

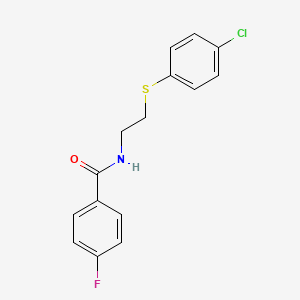
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-((E)-{methyl[(4-toluidinocarbonyl)oxy]amino}methylidene)thiourea](/img/structure/B3127378.png)
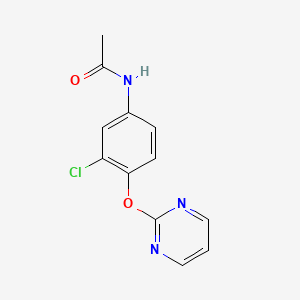
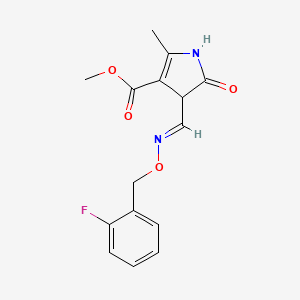
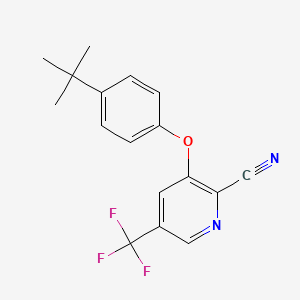
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime](/img/structure/B3127396.png)